molecular formula C17H16N4O3S B2469341 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone CAS No. 852135-26-3

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2469341
CAS RN: 852135-26-3
M. Wt: 356.4
InChI Key: NGHJRGRHMMRHCB-UHFFFAOYSA-N
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Description

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone, also known as MIT-7, is a small molecule that has been studied for its potential as a therapeutic agent. This compound has been shown to have promising properties in scientific research, particularly in the fields of cancer and neurodegenerative diseases. In

Scientific Research Applications

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Derivatives : Kimbaris and Varvounis (2000) reported the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, starting from (2-nitrophenyl)(1H-pyrrol-2-yl)methanone. The reduction reactions involved zinc and ammonium chloride or sodium hydroxide, demonstrating the versatility of these compounds in generating different reaction products (Kimbaris & Varvounis, 2000).

  • Cyanomethyl Derivatives and Their Reactivity : Kutrov, Kovalenko, and Volovenko (2008) synthesized cyanomethyl derivatives of imidazo[2,1-b]thiazole and studied their reactivity. This work highlighted the versatility of these compounds, as they underwent various chemical reactions, including nitration, bromination, and azo coupling (Kutrov, Kovalenko, & Volovenko, 2008).

  • Low-Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds related to the imidazo[2,1-b]thiazole scaffold. The study highlighted the optical properties of these compounds, suggesting potential applications in materials science, particularly due to their large Stokes' shift and tunable quantum yields (Volpi et al., 2017).

  • Synthesis and Antimicrobial Evaluation : A series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, including structures similar to the compound of interest, were synthesized and evaluated for their antimicrobial and antimycobacterial activities. This research indicated the potential of these compounds in medical applications, particularly as antimicrobial agents (Narasimhan et al., 2011).

  • Synthesis of Imidazo[2,1-b]thiazole Derivatives with Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their antibacterial, antifungal, and antituberculosis activities. The results revealed that some compounds exhibited promising antimicrobial activities, highlighting their potential in pharmaceutical applications (Güzeldemirci & Küçükbasmacı, 2010).

properties

IUPAC Name

[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-15(16(22)19-7-2-3-8-19)25-17-18-14(10-20(11)17)12-5-4-6-13(9-12)21(23)24/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHJRGRHMMRHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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